Ethyl chloroacetimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

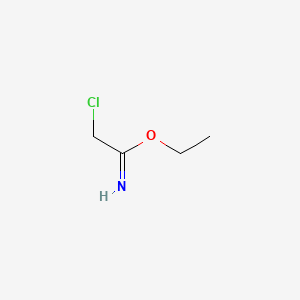

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNWDRKRMWWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276720, DTXSID90958667 | |

| Record name | Ethyl chloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37622-36-9, 36743-66-5 | |

| Record name | Ethyl chloroacetimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37622-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroacetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidic acid, 2-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives and Evolution of Imidate Chemistry

The journey of imidate chemistry began in the late 19th century and has since evolved significantly, adapting to the growing demands of synthetic organic chemistry.

The foundational discovery in this field was the Pinner reaction , first reported by Adolf Pinner and Klein in 1877. wikipedia.orgnumberanalytics.comnih.gov This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid, typically anhydrous hydrogen chloride, to produce an imidate salt, often referred to as a Pinner salt. wikipedia.orgjk-sci.com The mechanism commences with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol, ultimately yielding the imidate hydrochloride. nih.govnumberanalytics.com This method proved effective for primary and secondary alcohols reacting with both aliphatic and aromatic nitriles. nih.govrroij.com

While the Pinner reaction remains a cornerstone, the field has expanded to include other synthetic routes. In 1895, the Nef synthesis was discovered, providing a method for preparing imidates under basic conditions using an alkoxide. rroij.comrroij.com Over the years, further refinements have emerged. Lewis acid-promoted Pinner reactions, for instance, offer a milder alternative to the traditional strong acid catalysis. nih.gov Other modern approaches include the regioselective O-alkylation of amides, which can sometimes be plagued by competing N-alkylation, a challenge that has been addressed through specific reagents and conditions. rroij.comorganic-chemistry.org

Table 1: Key Milestones in Imidate Chemistry

| Year | Discovery/Development | Key Contributor(s) | Significance |

|---|---|---|---|

| 1877 | Pinner Reaction | Adolf Pinner & Klein | Established the first major synthetic route to imidates from nitriles and alcohols using acid catalysis. wikipedia.orgnih.gov |

| 1895 | Nef Synthesis | J. U. Nef | Introduced a method for imidate synthesis under basic conditions. rroij.comrroij.com |

| Modern Era | Lewis Acid Promotion | N/A | Provided milder conditions for the Pinner reaction, enhancing its applicability. nih.gov |

Strategic Significance of Imidates As Reactive Intermediates

Imidates are highly valued in organic synthesis because they are versatile reactive intermediates. acs.orgnih.gov Their strategic importance stems from their unique electronic structure, which allows them to act as both electrophiles and nucleophiles, a property described as ambiphilic reactivity. acs.orgrsc.org The carbon atom of the C=N double bond is electrophilic and susceptible to attack, while the nitrogen atom can be nucleophilic. rsc.org

This dual reactivity makes imidates precursors to a diverse array of other functional groups and molecular scaffolds. numberanalytics.comnih.gov They are not typically the final target molecule but rather a stepping stone. Key transformations include:

Hydrolysis to form esters and ammonia (B1221849) or amines. wikipedia.orgwikipedia.org

Reaction with amines (ammonolysis) to furnish amidines. wikipedia.orgnih.gov

Reaction with an excess of alcohol to generate orthoesters. wikipedia.orgnih.gov

Reaction with hydrogen sulfide to yield thionoesters. wikipedia.orgjk-sci.com

Perhaps their most significant application is in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. nih.govrsc.org The imidate moiety can be readily incorporated into ring systems to form structures like oxazolines, oxazines, quinazolines, and imidazoles. rroij.comrsc.org

A notable challenge in working with imidates is their inherent instability; they are prone to hydrolysis and are often generated in situ and used immediately in a subsequent reaction. jk-sci.comacs.org However, recent studies have led to the discovery of more stable, isolable imidate salts, which improves process control. acs.org Furthermore, contemporary research has unlocked new modes of reactivity, such as harnessing imidate radicals for catalytic C-H functionalization, representing a significant advancement in the field. rsc.orgacs.org

Table 2: Versatility of Imidates as Synthetic Intermediates

| Reactant | Product Class | Transformation |

|---|---|---|

| Water | Ester | Hydrolysis wikipedia.org |

| Amine/Ammonia | Amidine | Ammonolysis/Condensation wikipedia.orgnih.gov |

| Alcohol (excess) | Orthoester | Alcoholysis wikipedia.orgnih.gov |

| Hydrogen Sulfide | Thionoester | Thiolysis wikipedia.orgjk-sci.com |

| Various Bifunctional Reagents | N-Heterocycles | Cyclization/Annulation rsc.org |

Overview of Key Research Domains for Chloroacetimidate Chemistry

Within the broader class of imidates, chloroacetimidates, and specifically ethyl chloroacetimidate, serve as important reagents in targeted synthetic applications. The presence of the chloroacetyl group provides a reactive handle that chemists can exploit for further functionalization. orgsyn.org

The primary research domain for this compound is as a precursor in the synthesis of substituted imidates and, more importantly, heterocyclic compounds. Its reactivity allows it to participate in a range of chemical reactions, including:

Substitution Reactions: The chlorine atom can be displaced by various nucleophiles.

Condensation Reactions: It readily condenses with amines to form amidines.

Hydrolysis: In the presence of water, it can hydrolyze to ethyl chloroacetate (B1199739) and ammonia (B1221849).

A key application is the formation of heterocyclic rings, which are core components of many biologically active compounds. Research has shown its utility in synthesizing structures such as imidazolines and tetrahydropyrimidines through cyclization reactions. nih.gov For example, derivatives of this compound have been used in reactions with compounds like 2-aminophenol (B121084) to create molecules that are then evaluated for potential biological applications. The imidate functionality is recognized as a valuable synthon for building pharmaceutically relevant molecules, and derivatives of this compound have been investigated in antifungal and anticancer studies. acs.org

Table 3: Key Reactions of this compound

| Reaction Type | Reactant Partner | Product Type | Significance |

|---|---|---|---|

| Condensation | Amines | Amidines | Formation of key structural motifs. |

| Cyclization | Diamines / Amino Alcohols | Heterocycles (e.g., Imidazolines) | Building blocks for complex, biologically relevant molecules. nih.gov |

| Substitution | Nucleophiles | Substituted Imidates | Introduction of new functional groups. |

Synthetic Routes to this compound: A Review

This compound, a valuable reagent in organic synthesis, is primarily synthesized through the reaction of chloroacetonitrile (B46850) with ethanol (B145695). This article delves into the synthetic methodologies for its preparation, focusing on established routes, innovative and sustainable approaches, and the critical influence of reaction conditions on the formation of this versatile chemical intermediate.

Strategic Applications of Ethyl Chloroacetimidate As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

A primary application of ethyl chloroacetimidate is in the synthesis of nitrogen-containing heterocycles through condensation and cyclization reactions. The reagent serves as a robust two-carbon building block that reacts with various binucleophiles to forge important heterocyclic cores. This process, often proceeding via an intermediate amidine followed by intramolecular cyclization, is a powerful tool for accessing diverse scaffolds.

Detailed research has demonstrated the efficacy of this compound hydrochloride in constructing a range of heterocyclic systems. For instance, in the synthesis of benzoxazoles, it reacts with 2-aminophenol (B121084) in methylene (B1212753) chloride. numberanalytics.com The reaction, initiated at 0 °C and gradually warmed to room temperature, proceeds smoothly to afford 2-chloromethyl-benzoxazole in a high yield of 86.5%. numberanalytics.com This transformation provides a more environmentally friendly alternative to methods requiring polyphosphoric acid. numberanalytics.com

Similarly, the reagent has been used to construct other heterocycles. An early patent described the reaction of this compound hydrochloride with ethylene (B1197577) diamine to produce 2-(chloromethyl)imidazoline, a key intermediate for antihistamine compounds. researchgate.net More complex fused heterocyclic systems, such as benzodiazepines, can also be accessed. The condensation of a suitable diamine with ethyl 2-chloroethanimidate (an alternative name for the reagent) provides a direct route to chloromethyl-substituted benzodiazepines. nih.gov

| Starting Material | Reagent | Heterocyclic Product | Application/Significance | Reference |

| 2-Aminophenol | This compound hydrochloride | 2-Chloromethyl-benzoxazole | Precursor for antifungal agents | numberanalytics.com |

| Ethylene diamine | This compound hydrochloride | 2-(Chloromethyl)imidazoline | Intermediate for antihistamines | researchgate.net |

| Substituted Diamine | Ethyl 2-chloroethanimidate | Chloromethyl-benzodiazepine | Core of antiarrhythmic agents | nih.gov |

This table summarizes documented syntheses of heterocyclic scaffolds using this compound.

Role in Glycosylation Chemistry and Oligosaccharide Assembly

In the vast field of carbohydrate chemistry, imidate-based methods are a cornerstone for the stereoselective formation of glycosidic bonds. The most prominent of these is the Schmidt trichloroacetimidate (B1259523) method, which utilizes glycosyl donors activated with a trichloroacetimidate (–C(=NH)CCl₃) group. numberanalytics.comnih.gov These donors are highly effective because the three electron-withdrawing chlorine atoms make the imidate an excellent leaving group, facilitating its activation by a catalytic amount of a Lewis or Brønsted acid. numberanalytics.comnih.govknu.edu.af This methodology has been instrumental in the synthesis of numerous complex oligosaccharides and glycoconjugates. numberanalytics.comd-nb.info

In contrast, the use of this compound for glycosylation is not well-documented in peer-reviewed literature. The chloroacetimidate group (–C(=NH)CH₂Cl) is significantly less activated than its trichloro- counterpart due to the reduced inductive effect of a single chlorine atom. Consequently, it is a much poorer leaving group, rendering it less suitable for activating glycosyl donors under the mild conditions required for complex carbohydrate synthesis. While related imidates are central to glycosylation, specific and reliable examples of this compound being employed for this purpose remain scarce.

Utilization in Multicomponent Reactions and Tandem Processes

This compound is a valuable reagent for tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The synthesis of heterocyclic scaffolds as described previously often falls into this category.

The formation of 2-chloromethyl-benzoxazole from 2-aminophenol and this compound hydrochloride serves as an excellent example of a tandem process. numberanalytics.com The reaction proceeds through two distinct sequential steps in one pot:

Amidine Formation: The amino group of 2-aminophenol attacks the electrophilic imidate carbon of this compound, displacing ethanol (B145695) to form a chloroacetamidine intermediate.

Intramolecular Cyclization: The adjacent hydroxyl group in the intermediate then acts as a nucleophile, attacking the imine carbon of the newly formed amidine. This intramolecular condensation results in the closure of the five-membered oxazole (B20620) ring, eliminating ammonia (B1221849) and yielding the final benzoxazole (B165842) product.

This one-pot synthesis, which combines an intermolecular C-N bond formation with an intramolecular C-O bond formation and cyclization, highlights the efficiency of using this compound to rapidly build molecular complexity from simple precursors.

Integration into Total Synthesis Endeavors for Complex Molecular Architectures

While not typically featured in the total synthesis of natural products, this compound is crucial for the synthesis of complex, functionally-designed molecular architectures, particularly in medicinal chemistry. Its ability to install a chloroacetamidine functional group onto a larger scaffold is a key strategy for creating highly potent and specific enzyme inhibitors.

A prominent example is the development of inactivators for Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in rheumatoid arthritis. knu.edu.af Researchers have designed and synthesized a potent inactivator known as "Cl-amidine" (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide). knu.edu.af In an efficient, high-yield solution-phase synthesis, the key step involves the reaction of an advanced ornithine amide intermediate with this compound hydrochloride. knu.edu.af The free δ-amino group of the ornithine derivative couples quantitatively with the imidate to install the chloroacetamidine "warhead." knu.edu.af This moiety is specifically designed to covalently modify an active site cysteine residue in the target enzyme. knu.edu.af

This strategic integration of the chloroacetamidine unit has also been performed using solid-phase peptide synthesis, where this compound hydrochloride is used to modify ornithine residues within a peptide sequence bound to a resin. d-nb.info These examples underscore the reagent's value in the final-stage functionalization of complex molecules to create sophisticated chemical probes and potential therapeutics.

Development of Novel Reagents and Intermediates from this compound

Beyond its direct use in constructing target molecules, this compound serves as a precursor for other valuable reagents and reactive intermediates. Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments or introducing specific functionalities.

As detailed in the previous section, the reaction of this compound with primary amines provides a straightforward route to N-substituted chloroacetamidines. knu.edu.afd-nb.info These amidines are themselves stable, isolable intermediates that can be used in subsequent reactions. The "Cl-amidine" PAD4 inactivator is a prime example of such a novel intermediate, where the chloroacetamidine group is specifically installed as a reactive "warhead" for covalent modification of a biological target. knu.edu.af

Furthermore, early studies identified a different role for this compound as a protein-modifying agent. It was shown to function as a cross-linking reagent in proteins, capable of reacting with the nucleophilic side chains of thiol (cysteine) and histidine residues. This reactivity allows it to be used as a chemical tool in biochemistry and structural biology to probe protein structure and function by forming covalent linkages between amino acid residues.

Theoretical and Computational Probes of Ethyl Chloroacetimidate Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of ethyl chloroacetimidate. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which in turn dictates its structure and reactivity.

Key electronic properties that can be calculated include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). For imidates, the C=N double bond and the presence of heteroatoms like oxygen and nitrogen create a nuanced electronic landscape. dergipark.org.tr The chlorine atom further influences this by providing an inductive electron-withdrawing effect.

Computational studies can generate maps of electrostatic potential, highlighting regions of positive (electron-poor) and negative (electron-rich) charge on the molecular surface. In this compound, the imino carbon is expected to be significantly electrophilic, making it a prime target for nucleophilic attack, a characteristic feature of imidate chemistry. wikipedia.org The nitrogen and oxygen atoms, with their lone pairs, represent nucleophilic centers.

Detailed computational analysis provides quantitative data on these properties. While specific DFT studies on this compound are not extensively published, data from analogous systems like other imidates or related esters provide a strong basis for prediction. researchgate.net These studies are crucial for rationalizing the molecule's behavior in various chemical environments.

Table 1: Representative Quantum Chemical Properties Calculated for Imidate-like Structures

| Property | Description | Typical Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; relates to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; relates to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Atomic Charges | Calculated electron density around each atom (e.g., Mulliken, NBO). | Identifies specific electrophilic (e.g., imino carbon) and nucleophilic (e.g., N, O) sites. |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

One of the most powerful applications of computational chemistry is the mapping of reaction pathways. nih.gov For this compound, this involves calculating the energy changes as it transforms from reactants to products, a trajectory known as the potential energy surface. libretexts.org The high-energy points on this surface correspond to transition states, which are the fleeting molecular configurations that represent the energy barrier to a reaction. wikipedia.orgyoutube.com

A cornerstone reaction for imidates is the nih.govnih.gov-sigmatropic rearrangement, famously exemplified by the Overman rearrangement, which converts allylic imidates into allylic amides. organic-chemistry.org Although this compound itself is not an allylic imidate, the principles of studying such rearrangements are directly applicable. Computational studies on the Overman rearrangement have shown that it proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.org By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility and rate of such a reaction under different conditions.

Transition State Theory (TST) uses the properties of the calculated transition state structure to estimate reaction rate constants. wikipedia.orgresearchgate.net Computational methods like DFT can be used to:

Locate Transition Structures: Algorithms identify the saddle point on the potential energy surface corresponding to the transition state.

Calculate Activation Energies (ΔG‡): The Gibbs free energy of activation determines the reaction rate. A lower barrier means a faster reaction.

Visualize Vibrational Modes: A true transition state is characterized by a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product. youtube.com

For this compound, computational studies could elucidate the mechanisms of its hydrolysis to form an ester and ammonia (B1221849), its reaction with nucleophiles, or its potential participation in rearrangement reactions. researchgate.net These models can distinguish between competing pathways, such as stepwise versus concerted mechanisms, by comparing the activation barriers of the respective transition states.

Prediction of Selectivity and Stereochemical Outcomes

When a reaction can yield multiple products, such as constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity), computational chemistry can be a powerful predictive tool. arxiv.orgnih.gov The product distribution is determined by the relative energy barriers of the competing reaction pathways; the pathway with the lowest activation energy will be the dominant one, leading to the major product.

For imidates involved in reactions like the Overman rearrangement, high diastereoselectivity is often observed. organic-chemistry.org Computational modeling can explain the origin of this selectivity. For example, in the rearrangement of a chiral allylic imidate, two or more diastereomeric transition states are possible. By calculating the energies of these transition states, one can predict which diastereomer will be formed preferentially. The energy differences may arise from subtle steric clashes or favorable electronic interactions within the transition state structure. nih.govemich.edu

Computational approaches have been successfully used to predict the stereochemical outcome in various reactions involving imines and their derivatives. nih.govrsc.org These studies often analyze the transition state models to identify the key interactions that favor one stereochemical outcome over another. For instance, in a catalyzed reaction, the model would include the catalyst to see how it interacts with the substrate to block one face from attack while leaving the other exposed. nih.gov This analysis is critical for designing new stereoselective syntheses. rsc.org

Table 2: Computational Workflow for Predicting Stereoselectivity

| Step | Action | Purpose |

| 1. Identify Pathways | Define all possible reaction pathways leading to different stereoisomers (e.g., R vs. S, E vs. Z). | To establish the scope of the computational problem. |

| 2. Model Reactants | Optimize the 3D geometry of the starting materials (e.g., this compound and reagent). | To find the lowest energy starting conformation. |

| 3. Locate Transition States | For each pathway, locate the corresponding transition state structure (TS1, TS2, etc.). | To identify the energetic bottleneck for each potential outcome. |

| 4. Calculate Energies | Compute the Gibbs free energies of activation (ΔG‡) for each transition state relative to the reactants. | To quantify the energy barrier for each pathway. |

| 5. Predict Outcome | Compare the activation energies. The pathway with the lowest ΔG‡ will be the kinetically favored one. | The ratio of products can be estimated using the difference in activation energies (ΔΔG‡). |

Molecular Modeling of Substrate-Reagent Interactions

Beyond the intrinsic reactivity of this compound, its interactions with other molecules—such as solvents, catalysts, or other reactants—are crucial to its chemical behavior. Molecular modeling, particularly molecular docking, provides a method to study these non-covalent interactions. youtube.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov While often associated with drug discovery to model how a ligand fits into an enzyme's active site, its principles are applicable to general chemical reactivity. dergipark.org.tr For example, one could model the interaction of this compound with a Lewis acid catalyst. The docking simulation would predict how the catalyst coordinates with the imidate (e.g., at the nitrogen or oxygen atom) and the strength of this interaction, providing insight into how the catalyst activates the substrate.

The process typically involves:

Building 3D Structures: Creating accurate 3D models of both this compound (the "ligand") and the interacting partner (the "receptor" or reagent).

Docking Simulation: Using a scoring function, the software samples a large number of possible binding poses and ranks them based on their calculated binding energy. youtube.com

Analysis: The best-scoring poses are analyzed to identify key intermolecular forces, such as hydrogen bonds, electrostatic interactions, or van der Waals forces, that stabilize the complex.

This modeling can reveal how a substrate is oriented within a chiral catalyst's binding pocket, explaining why a reaction occurs on a specific face of the molecule, thus leading to an enantioselective outcome. rsc.org It can also be used to understand how solvent molecules might surround this compound, stabilizing or destabilizing reactants and transition states, thereby influencing the reaction rate and selectivity.

Advanced Methodologies and Future Research Directions in Ethyl Chloroacetimidate Chemistry

Flow Chemistry and Continuous Processing in Imidate Reactions

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis. nih.gov These include improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govcam.ac.uk

The application of flow chemistry to imidate reactions is a growing area of research. For example, flow reactors have been used for the synthesis of various heterocyclic compounds, demonstrating the versatility of this technology. cam.ac.uk Modular flow microreactors, incorporating microfluidic reaction chips and packed immobilized reagent columns, have been employed for the selective synthesis of thiazoles and imidazoles. cam.ac.uk

While specific examples of the use of flow chemistry for reactions directly involving ethyl chloroacetimidate are not detailed in the provided search results, the successful application of this technology to the synthesis of other imidates and related compounds suggests its potential. acs.orgrsc.org For instance, a continuous process for the industrial production of ethyl 4-chloroacetoacetate has been developed, highlighting the feasibility of continuous processing for related chloro-esters. google.com

The integration of flow chemistry with other technologies, such as microwave irradiation or photochemistry, can further enhance reaction efficiency and enable novel transformations. nih.gov

Green Chemistry Principles Applied to this compound Synthesis and Reactions

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The twelve principles of green chemistry provide a framework for achieving this goal. acs.orgyoutube.com

Several of these principles are particularly relevant to the synthesis and reactions of this compound.

Waste Prevention: Designing syntheses to minimize waste is a core principle of green chemistry. acs.orgnih.gov This can be achieved through the use of high-yielding reactions and by minimizing the use of auxiliary substances.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are more efficient and generate less waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. youtube.com The development of catalytic transformations for this compound, as discussed in section 6.1, is therefore a key aspect of its green chemistry.

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. acs.org Research into solvent-free reaction conditions or the use of greener solvents is an important area of investigation.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the energy requirements of a chemical process. youtube.com

A preparation method for ethyl 2-chloroacetoacetate has been reported that aligns with green chemistry principles by avoiding the use of reaction solvents and absorbing gaseous byproducts, thus reducing waste and energy consumption. google.com

Here is an interactive data table summarizing the application of green chemistry principles:

Q & A

Q. How is ethyl chloroacetimidate typically synthesized and characterized in academic research?

this compound is synthesized via nucleophilic substitution reactions. For example, reacting N-α-benzoyl-L-ornithine ethyl amide with this compound(HCl) in dry methanol using Cs₂CO₃ as a base yields amidine derivatives. The reaction is stirred at room temperature for 16 hours, quenched with trifluoroacetic acid (TFA), and purified via reverse-phase HPLC. Characterization includes - and -NMR spectroscopy to confirm structural integrity, with key peaks such as δ4.19 ppm (s, 2H) for the chloroacetimidate moiety, and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., observed m/z 339.1593 for C₁₆H₂₄ClN₄O₂) .

Q. What are the primary applications of this compound in organic synthesis?

this compound is widely used as an activating agent in glycosylation reactions. For instance, it facilitates the attachment of linker moieties (e.g., 2-(2-chloroethoxy)ethyl groups) to carbohydrate peracetates under BF₃-Et₂O catalysis. This strategy achieves β-anomer selectivity with yields up to 58%, as confirmed by -NMR analysis of α/β-isomer ratios. The product intermediates are further functionalized via enzymatic galactosylation using α1,3-galactosyltransferase (α1,3GalT) to synthesize trisaccharide epitopes .

Q. What safety protocols are recommended when handling this compound?

Due to its toxicity and reactivity, this compound requires stringent safety measures:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Quench reactions with TFA to neutralize residual imidate activity.

- Store in moisture-free, cold environments to prevent decomposition. Acute exposure may cause mucosal irritation or systemic toxicity, necessitating immediate decontamination .

Advanced Research Questions

Q. How does solvent polarity influence the reaction efficiency of this compound in nucleophilic substitutions?

Solvent polarity critically affects reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. In contrast, methanol, a polar protic solvent, stabilizes transition states via hydrogen bonding, improving yields in amidine synthesis (e.g., 58% yield for compound 10). Solvent choice also impacts purification: RP-HPLC in aqueous/organic phases effectively separates polar byproducts .

Q. What enzymatic systems are compatible with this compound-derived intermediates?

Enzymes like α1,3GalT and galactose 4-epimerase (GalE) are compatible with this compound-functionalized substrates. For example, α1,3GalT catalyzes the transfer of galactose from UDP-galactose to azido-disaccharide intermediates in Tris buffer (pH 7.0, 10 mM MnCl₂) at 37°C, yielding α(1,3)-linked trisaccharides (34–54% yield). The enzymatic specificity is confirmed by -NMR doublets at δ5.15–5.18 ppm, indicative of α-linked galactose .

Q. How can contradictory NMR data from this compound reactions be resolved?

Contradictory NMR signals (e.g., unexpected splitting or integration ratios) require multi-technique validation:

- 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations.

- HRMS validates molecular formulas, distinguishing isomers.

- Reaction optimization (e.g., varying BF₃-Et₂O stoichiometry) reduces byproduct interference. For instance, adjusting BF₃ concentration from 0.1 to 0.05 eq. improved β-anomer selectivity from 44% to 58% in glycosylation .

Q. What strategies optimize the stability of this compound under different conditions?

Stabilization strategies include:

- Low-temperature storage (–20°C) to slow hydrolysis.

- Inert atmosphere (N₂/Ar) to prevent oxidation.

- Acidic quenching (e.g., TFA) post-reaction to deactivate residual reagent.

- Lyophilization of intermediates to avoid aqueous degradation. These methods extend shelf life from hours to weeks .

Q. What computational methods predict the reactivity of this compound in new reactions?

Density functional theory (DFT) calculations model transition states to predict regioselectivity. For example, Mulliken charge analysis identifies electrophilic centers on the imidate carbon, guiding nucleophile selection. Molecular dynamics simulations further assess solvent effects on reaction pathways, aligning with experimental yields (e.g., 52% in BF₃-Et₂O vs. <10% in non-catalytic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.